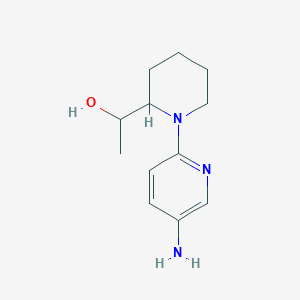

1-(1-(5-Aminopyridin-2-yl)piperidin-2-yl)ethan-1-ol

Description

Properties

IUPAC Name |

1-[1-(5-aminopyridin-2-yl)piperidin-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-9(16)11-4-2-3-7-15(11)12-6-5-10(13)8-14-12/h5-6,8-9,11,16H,2-4,7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDTVELNEYMXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCN1C2=NC=C(C=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(5-Aminopyridin-2-yl)piperidin-2-yl)ethan-1-ol, also known by its CAS number 2098118-21-7, is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a piperidine ring substituted with a 5-aminopyridine moiety, which is known to influence various biological pathways.

The molecular formula of this compound is with a molar mass of 221.3 g/mol. Understanding its chemical properties is essential for predicting its biological interactions and pharmacokinetics.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉N₃O |

| Molar Mass | 221.3 g/mol |

| Storage Conditions | Room Temperature |

Research indicates that compounds similar to this compound may interact with various biological targets, including adenosine receptors and phosphodiesterases. These interactions can modulate signaling pathways involved in inflammation, cancer progression, and neurological disorders.

Adenosine Receptor Interaction

A study highlighted the significance of multi-target ligands at A1 and A2A adenosine receptors, noting that certain derivatives exhibited selectivity and potency against these receptors. The activity against these targets is crucial for understanding the therapeutic potential of related compounds .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary of findings from relevant studies:

| Target | Assay Type | Activity Level | IC₅₀ (µM) |

|---|---|---|---|

| PDE10A | Enzyme Inhibition | Moderate Inhibition | <10 |

| A1 Adenosine Receptor | Binding Affinity | Selective Binding | N/A |

| A2A Adenosine Receptor | Binding Affinity | Selective Binding | N/A |

These results suggest that the compound may possess significant inhibitory effects on phosphodiesterase enzymes, which play a role in cellular signaling pathways.

Case Studies

Case Study 1: Anti-inflammatory Potential

In a pharmacological evaluation, derivatives similar to this compound were tested for their anti-inflammatory properties. The results indicated that these compounds could significantly reduce pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application in inflammatory diseases .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of compounds with similar structures in models of neurodegeneration. The findings revealed that these compounds could protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential in treating neurodegenerative disorders .

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity

Research has indicated that derivatives of piperidine compounds, such as 1-(1-(5-Aminopyridin-2-yl)piperidin-2-yl)ethan-1-ol, may exhibit antidepressant-like effects. These effects are attributed to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies suggest that the compound could serve as a scaffold for developing new antidepressants with improved efficacy and reduced side effects .

2. Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer’s and Parkinson’s. Mechanistic studies reveal its potential to inhibit neuronal apoptosis and promote cell survival through antioxidant pathways . This application is particularly relevant given the increasing prevalence of neurodegenerative disorders globally.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions that may include:

- Formation of Piperidine Derivatives : Starting with commercially available piperidine compounds, various substitutions can be made to introduce the aminopyridine moiety.

- Ethanolamine Coupling : The final step often involves coupling reactions with ethanolamine derivatives to yield the target compound.

Case Study 1: Antidepressant Screening

A study published in a peer-reviewed journal evaluated the antidepressant potential of several piperidine derivatives, including this compound. The results indicated significant improvements in behavioral tests indicative of antidepressant activity when administered in rodent models .

| Study Parameter | Details |

|---|---|

| Model Used | Rodent model |

| Dosage | Varying doses (10 mg/kg - 50 mg/kg) |

| Outcome Measures | Behavioral tests (e.g., forced swim test) |

| Results | Significant reduction in immobility time |

Case Study 2: Neuroprotection in Cell Cultures

In vitro studies demonstrated that treatment with this compound significantly reduced oxidative stress-induced cell death in neuronal cell lines. The compound was found to upregulate antioxidant enzymes, providing a protective effect against neurotoxicity .

| Experimental Setup | Findings |

|---|---|

| Cell Line Used | SH-SY5Y (human neuroblastoma cells) |

| Treatment Duration | 24 hours |

| Concentration Tested | 10 µM - 100 µM |

| Key Result | Upregulation of Nrf2 pathway leading to increased antioxidant response |

Comparison with Similar Compounds

Table 1: Pyridinyl Ethanol Derivatives

Key Observations :

- Substituent Position: The amino group’s position on the pyridine ring (C3 vs. C5) significantly impacts electronic distribution and biological activity. For example, 1-(2,4,6-trimethylpyridin-3-yl)ethan-1-ol reduces blood viscosity and pulmonary fibrosis in rats , suggesting that bulky substituents enhance bioactivity.

- Synthetic Accessibility: 1-(Pyridin-2-yl)ethan-1-ol is efficiently synthesized via hydrogenation (64% yield) , whereas amino-substituted analogs likely require protective group strategies.

Piperidine-Ethanol Derivatives with Heterocyclic Moieties

Table 2: Piperidine-Linked Ethanol Compounds

Key Observations :

- Physical State: Piperidine-ethanol derivatives with aromatic heterocycles (e.g., benzimidazole) are typically solids, while pyridinyl analogs like 2-{1-[5-(aminomethyl)pyridin-2-yl]piperidin-2-yl}ethanol exist as oils , affecting formulation strategies.

Functional Group Variations: Alcohols vs. Ketones

Table 3: Alcohol-Ketone Pairs

Key Observations :

- Oxidation Susceptibility : Secondary alcohols like 1-(naphthalen-2-yl)ethan-1-ol are oxidized to ketones efficiently (66% yield) , whereas primary alcohols (e.g., benzyl alcohol) require milder conditions.

- Catalytic Specificity : Nickel catalysts favor hydrogenation of acetylpyridines to alcohols , while copper-based systems promote oxidation .

Preparation Methods

Synthetic Route Overview

The synthesis of 1-(1-(5-Aminopyridin-2-yl)piperidin-2-yl)ethan-1-ol generally involves multi-step organic transformations starting from substituted pyridine and piperidine derivatives. The key steps include:

- Reduction of nitro-substituted pyridine precursors to the corresponding amino derivatives.

- Functionalization of the piperidine ring to introduce the ethan-1-ol moiety.

- Purification and formulation for biological or pharmaceutical applications.

Reduction of Nitro Precursors to Amino Derivatives

A common and effective method to obtain the 5-aminopyridin-2-yl moiety involves catalytic hydrogenation of nitro-substituted pyridine derivatives. Two primary catalytic systems and conditions have been reported:

| Catalyst and Conditions | Substrate | Yield (%) | Reaction Time | Solvent | Notes |

|---|---|---|---|---|---|

| 10% Palladium on Carbon, H2 gas, 20°C | 1-(5-Nitropyridin-2-yl)piperidin-4-ol | 89 | 3 hours | Ethanol | Reaction mixture filtered through Celite; product isolated as a brown oil |

| Iron powder, conc. HCl, 90°C | Compound from previous step | 51 | 2 hours | Ethanol/Water | Filtration through Celite; purified by silica gel chromatography |

This catalytic hydrogenation efficiently converts nitro groups to amines under mild conditions, with palladium on carbon providing higher yields and cleaner reactions than iron/HCl reduction.

Functionalization of Piperidine Ring

The ethan-1-ol substituent at the piperidin-2-yl position is introduced through selective hydroxylation or by using pre-functionalized piperidine intermediates. Although direct synthetic details for this compound are limited, analogous compounds such as 1-(5-Aminopyridin-2-yl)piperidin-4-ol have been prepared and characterized, suggesting similar methodologies can be adapted.

Formulation and Preparation of Stock Solutions

For biological evaluation and in vivo studies, the compound is prepared as a solution using a stepwise solvent addition method to ensure clarity and solubility. The procedure includes:

- Dissolving the compound in DMSO to create a master stock solution.

- Sequential addition of co-solvents such as PEG300, Tween 80, and water or corn oil.

- Mixing and clarification at each step, employing vortexing, ultrasound, or mild heating to aid dissolution.

This method ensures a clear solution suitable for in vivo administration.

Detailed Stock Solution Preparation Data

The following table summarizes the volumes of solvent required to prepare stock solutions of different concentrations and quantities of this compound:

| Stock Solution Concentration | 1 mg Compound (mL) | 5 mg Compound (mL) | 10 mg Compound (mL) |

|---|---|---|---|

| 1 mM | 4.5188 | 22.5938 | 45.1875 |

| 5 mM | 0.9038 | 4.5188 | 9.0375 |

| 10 mM | 0.4519 | 2.2594 | 4.5188 |

This data facilitates precise preparation of solutions for experimental use.

Summary Table of Key Preparation Methods

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(1-(5-Aminopyridin-2-yl)piperidin-2-yl)ethan-1-ol, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes:

Piperidine Ring Formation : Cyclization of a precursor amine with a carbonyl compound under acidic or basic conditions.

Aminopyridine Introduction : Coupling the piperidine intermediate with 5-aminopyridin-2-yl groups via nucleophilic substitution or transition metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).

Ethanol Moiety Addition : Reduction of a ketone intermediate (e.g., using NaBH₄ or LiAlH₄) to introduce the hydroxyl group.

Optimization strategies:

- Catalyst Selection : Use of strong bases (e.g., NaOH) to enhance ring-opening reactions in ethylene oxide-based steps .

- Temperature Control : Maintaining 60–80°C during coupling reactions to balance yield and side-product formation .

- Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral features should researchers analyze?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify protons on the piperidine ring (δ 1.5–3.0 ppm) and the ethanol moiety (δ 3.5–4.0 ppm). The aminopyridine protons appear as distinct aromatic signals (δ 6.5–8.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity.

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 248.16 for C₁₂H₁₈N₃O⁺).

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns in crystalline forms .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

- Methodological Answer :

- Solubility : Moderate solubility in polar solvents (water, ethanol) due to the hydroxyl and amine groups. Enhanced solubility in DMSO or DMF for biological assays .

- Stability :

- pH Sensitivity : Stable at pH 6–8; degradation observed under strongly acidic (pH < 3) or basic (pH > 10) conditions.

- Light/Temperature : Store at –20°C in amber vials to prevent photodegradation and thermal decomposition .

Advanced Research Questions

Q. How can computational docking studies guide the understanding of this compound's interaction with biological targets?

- Methodological Answer :

- Target Selection : Prioritize receptors with known affinity for piperidine derivatives (e.g., dopamine receptors, opioid receptors) .

- Docking Workflow :

Protein Preparation : Retrieve target structures from PDB (e.g., 6CM4 for dopamine D3 receptor).

Ligand Preparation : Generate 3D conformers of the compound using tools like Open Babel.

Binding Site Analysis : Use AutoDock Vina to predict binding poses and calculate binding energies (ΔG).

- Validation : Compare docking results with experimental binding data from SPR or ITC .

Q. What strategies are recommended for resolving contradictory data in biological activity assays?

- Methodological Answer :

- Assay Variability Mitigation :

- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify EC₅₀/IC₅₀ discrepancies .

- Control Experiments : Include reference compounds (e.g., known receptor agonists/antagonists) to validate assay conditions.

- Impurity Analysis : Use HPLC-MS to rule out batch-to-batch variability caused by synthetic byproducts .

- Case Study : Johnson et al. (2021) resolved conflicting cognitive enhancement data by standardizing behavioral testing protocols across labs .

Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological properties?

- Methodological Answer :

- SAR Design :

Core Modifications : Vary substituents on the piperidine ring (e.g., methyl, fluorine) to alter lipophilicity.

Aminopyridine Substitutions : Introduce electron-withdrawing groups (e.g., –Cl, –CF₃) to enhance target affinity .

- Biological Testing :

- In Vitro : Screen derivatives for receptor binding (e.g., Ki values via radioligand assays).

- In Vivo : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent models .

- Data Integration : Use QSAR models to correlate structural features with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.